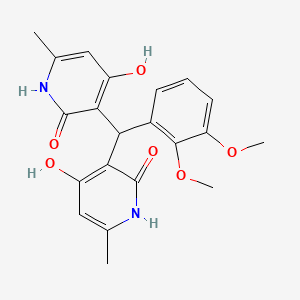

3,3'-((2,3-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Description

Properties

IUPAC Name |

3-[(2,3-dimethoxyphenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-10-8-13(24)17(20(26)22-10)16(18-14(25)9-11(2)23-21(18)27)12-6-5-7-15(28-3)19(12)29-4/h5-9,16H,1-4H3,(H2,22,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJHXCLDUOLWHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(C2=C(C(=CC=C2)OC)OC)C3=C(C=C(NC3=O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((2,3-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with 4-hydroxy-6-methyl-2-pyridone under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-((2,3-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

3,3’-((2,3-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3’-((2,3-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Bis-Pyridinone Derivatives with Alkyl Linkers

Compounds 4b and 4c from Molecules (2009) serve as direct structural analogs, differing in their central linkers:

However, synthetic yields for aryl-bridged analogs may require optimization.

Coumarin Derivatives with Aromatic Bridges

Coumarin derivatives like 3,3′-((3,4,5-trimethoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) () share a similar bis-heterocyclic scaffold but differ in core structure and substituent placement:

- Structural Differences: The target compound uses pyridinone rings, while coumarin analogs feature chromen-2-one cores.

- Substituent Effects : The 3,4,5-trimethoxyphenyl group in coumarins enhances antitumor activity (e.g., IC₅₀ values for lung cancer cells), whereas the target’s 2,3-dimethoxy configuration may alter binding selectivity .

Curcuminoid Analogs with Methoxyphenyl Groups

Curcumin derivatives such as 1,7-bis(3,4-dimethoxyphenyl)-4-cyclohexyl-1,6-heptadiene-3,5-dione (DMCHC) () highlight the role of methoxy groups in stabilizing bioactive compounds:

- Pharmacophore Comparison: Curcuminoids rely on β-diketone motifs for DNA methyltransferase inhibition, whereas bis-pyridinones utilize chelating hydroxyl and carbonyl groups for metal-binding activity.

- Metabolic Stability: The target’s rigid pyridinone core may resist rapid in vivo degradation compared to curcumin’s flexible heptadienedione structure .

Pyridin-2(1H)-one Hybrids with Bioactive Substituents

Pyridinone hybrids like 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () demonstrate the impact of substituents on antioxidant and antimicrobial activity:

- Antioxidant Activity : Bromophenyl and methoxyphenyl groups in hybrids achieve up to 79.05% radical scavenging, suggesting that the target’s dimethoxy groups could similarly enhance redox activity .

- Antimicrobial Potential: Moderate inhibition against Staphylococcus aureus and Escherichia coli in analogs implies possible broad-spectrum applications for the target compound .

Biological Activity

3,3'-((2,3-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a synthetic compound that belongs to the class of bis-pyridinones. This compound has garnered attention in recent years due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of its biological activity based on various studies and findings.

- Molecular Formula : CHNO

- Molecular Weight : 426.5 g/mol

- CAS Number : 883086-11-1

Anticancer Activity

Research indicates that 3,3'-((2,3-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity . The compound's mechanism appears to involve the modulation of apoptotic pathways and interference with cancer cell proliferation.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This dual inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's . The ability to cross the blood-brain barrier enhances its therapeutic potential.

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, 3,3'-((2,3-dimethoxyphenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has been noted for its anti-inflammatory properties. Studies have indicated that it can reduce inflammation markers in vitro, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The inhibition of AChE and BuChE contributes to its neuroprotective effects.

- Apoptosis Induction : Its cytotoxic effects on cancer cells are linked to the activation of apoptotic pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties that help mitigate oxidative stress within cells .

Data Table

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of the compound on several cancer cell lines including MCF-7 and A549. The results indicated an IC value significantly lower than that of conventional chemotherapeutics, highlighting its potential as a lead compound for further development .

- Neuroprotection Study : Another case study focused on the neuroprotective effects observed in animal models of Alzheimer’s disease. The compound demonstrated a reduction in cognitive decline and improved memory retention compared to control groups .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for diagnostic peaks:

- Pyridinone lactam protons at δ 6.2–6.5 ppm.

- Dimethoxyphenyl aromatic protons at δ 3.8–4.1 ppm (OCH) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 455.15) .

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile:water + 0.1% formic acid) with UV detection at 270 nm .

What experimental designs are suitable for studying its environmental fate and degradation pathways?

Q. Advanced Research Focus

- Split-plot designs : Test abiotic (hydrolysis, photolysis) and biotic (microbial degradation) factors under varying pH (4–9), temperature (20–40°C), and light exposure .

- LC-MS/MS monitoring : Quantify degradation products (e.g., demethylated or hydroxylated derivatives) over time .

- Ecotoxicity assays : Use Daphnia magna or algae to assess acute/chronic effects at µg/L–mg/L concentrations .

How can researchers investigate its biological activity and receptor interactions?

Q. Advanced Research Focus

- In vitro receptor binding assays : Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement (IC determination) .

- Molecular docking : Model interactions with receptor active sites (e.g., AutoDock Vina) to identify key hydrogen bonds with pyridinone hydroxyl groups .

- Cellular viability assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays (dose range: 1–100 µM) .

What methodologies resolve contradictory data in stability studies under varying storage conditions?

Q. Basic Research Focus

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor via HPLC for decomposition products (e.g., lactam ring opening) .

- Statistical analysis : Apply ANOVA to compare stability across batches or storage conditions (e.g., -20°C vs. 4°C) .

- X-ray crystallography : Confirm solid-state stability by comparing pre-/post-storage crystal structures .

How can structure-activity relationship (SAR) studies guide derivative design for enhanced efficacy?

Q. Advanced Research Focus

- Derivatization : Modify methoxy groups (e.g., replace with halogens or bulky substituents) to alter lipophilicity (logP calculations via ChemDraw) .

- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic parameters (Hammett constants) with receptor affinity .

- In vivo pharmacokinetics : Compare bioavailability of derivatives in rodent models (plasma t via LC-MS) .

What mechanistic insights explain its reactivity in nucleophilic or electrophilic reactions?

Q. Advanced Research Focus

- Kinetic isotope effects (KIE) : Study H/D exchange at the methylene bridge to confirm reaction mechanisms (e.g., SN2 vs. radical pathways) .

- DFT calculations : Map energy barriers for proposed intermediates (e.g., Gaussian 09 at B3LYP/6-31G* level) .

- Trapping experiments : Identify transient intermediates (e.g., using TEMPO for radical detection) .

How should researchers address variability in experimental replication across labs?

Q. Methodological Guidance

- Standardized protocols : Detail solvent grades (HPLC vs. technical grade), stirring rates, and drying times .

- Inter-lab validation : Share batches for cross-testing via round-robin studies (e.g., NMR spectra comparison) .

- Error analysis : Use coefficient of variation (CV) to quantify technical vs. biological variability in dose-response curves .

What frameworks assess its ecological risks in non-target organisms?

Q. Advanced Research Focus

- Tiered testing : Start with acute toxicity (LC/EC) in fish/algae, then chronic studies (NOEC/LOEC) .

- Bioaccumulation models : Estimate BCF (bioconcentration factor) using logK and molecular weight .

- Probabilistic risk assessment : Combine species sensitivity distributions (SSDs) with exposure data from field sampling .

How can computational modeling predict its interactions with biological targets?

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations : Simulate binding to receptor pockets (e.g., GROMACS, 100 ns trajectories) to assess stability of hydrogen bonds .

- Pharmacophore mapping : Identify essential features (e.g., hydroxyl groups, aromatic spacing) using LigandScout .

- ADMET prediction : Use SwissADME to forecast absorption, metabolism, and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.